Cas no 2172490-31-0 (ethyl 1-(1-hydroxycyclobutyl)-2-methylcyclopropane-1-carboxylate)

Ethyl 1-(1-hydroxycyclobutyl)-2-methylcyclopropane-1-carboxylate is a specialized cyclopropane derivative featuring a hydroxycyclobutyl substituent and an ester functional group. This compound is of interest in synthetic organic chemistry due to its strained ring systems, which can impart unique reactivity in cycloaddition and ring-opening reactions. The presence of both hydroxyl and ester moieties enhances its versatility as an intermediate for further functionalization, such as ester hydrolysis or derivatization of the alcohol group. Its structural complexity makes it valuable for the development of pharmacologically active molecules or as a building block in fine chemical synthesis. The compound's stability under standard conditions ensures manageable handling in laboratory settings.
ethyl 1-(1-hydroxycyclobutyl)-2-methylcyclopropane-1-carboxylate structure
2172490-31-0 structure
Product name:ethyl 1-(1-hydroxycyclobutyl)-2-methylcyclopropane-1-carboxylate
CAS No:2172490-31-0
MF:C11H18O3
Molecular Weight:198.258823871613
CID:5943227
PubChem ID:165598686

ethyl 1-(1-hydroxycyclobutyl)-2-methylcyclopropane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 1-(1-hydroxycyclobutyl)-2-methylcyclopropane-1-carboxylate
    • 2172490-31-0
    • EN300-1630260
    • インチ: 1S/C11H18O3/c1-3-14-9(12)11(7-8(11)2)10(13)5-4-6-10/h8,13H,3-7H2,1-2H3
    • InChIKey: CBOMVOYPMPUTBJ-UHFFFAOYSA-N
    • SMILES: OC1(CCC1)C1(C(=O)OCC)CC1C

計算された属性

  • 精确分子量: 198.125594432g/mol
  • 同位素质量: 198.125594432g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 257
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 46.5Ų

ethyl 1-(1-hydroxycyclobutyl)-2-methylcyclopropane-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1630260-2.5g
ethyl 1-(1-hydroxycyclobutyl)-2-methylcyclopropane-1-carboxylate
2172490-31-0
2.5g
$2100.0 2023-06-04
Enamine
EN300-1630260-250mg
ethyl 1-(1-hydroxycyclobutyl)-2-methylcyclopropane-1-carboxylate
2172490-31-0
250mg
$985.0 2023-09-22
Enamine
EN300-1630260-5000mg
ethyl 1-(1-hydroxycyclobutyl)-2-methylcyclopropane-1-carboxylate
2172490-31-0
5000mg
$3105.0 2023-09-22
Enamine
EN300-1630260-1000mg
ethyl 1-(1-hydroxycyclobutyl)-2-methylcyclopropane-1-carboxylate
2172490-31-0
1000mg
$1070.0 2023-09-22
Enamine
EN300-1630260-2500mg
ethyl 1-(1-hydroxycyclobutyl)-2-methylcyclopropane-1-carboxylate
2172490-31-0
2500mg
$2100.0 2023-09-22
Enamine
EN300-1630260-500mg
ethyl 1-(1-hydroxycyclobutyl)-2-methylcyclopropane-1-carboxylate
2172490-31-0
500mg
$1027.0 2023-09-22
Enamine
EN300-1630260-0.25g
ethyl 1-(1-hydroxycyclobutyl)-2-methylcyclopropane-1-carboxylate
2172490-31-0
0.25g
$985.0 2023-06-04
Enamine
EN300-1630260-1.0g
ethyl 1-(1-hydroxycyclobutyl)-2-methylcyclopropane-1-carboxylate
2172490-31-0
1g
$1070.0 2023-06-04
Enamine
EN300-1630260-0.05g
ethyl 1-(1-hydroxycyclobutyl)-2-methylcyclopropane-1-carboxylate
2172490-31-0
0.05g
$900.0 2023-06-04
Enamine
EN300-1630260-50mg
ethyl 1-(1-hydroxycyclobutyl)-2-methylcyclopropane-1-carboxylate
2172490-31-0
50mg
$900.0 2023-09-22

ethyl 1-(1-hydroxycyclobutyl)-2-methylcyclopropane-1-carboxylate 関連文献

ethyl 1-(1-hydroxycyclobutyl)-2-methylcyclopropane-1-carboxylateに関する追加情報

Comprehensive Overview of Ethyl 1-(1-Hydroxycyclobutyl)-2-Methylcyclopropane-1-Carboxylate (CAS No. 2172490-31-0)

Ethyl 1-(1-hydroxycyclobutyl)-2-methylcyclopropane-1-carboxylate (CAS No. 2172490-31-0) is a structurally unique cyclopropane derivative with growing interest in pharmaceutical and agrochemical research. This compound features a hydroxycyclobutyl moiety and a methylcyclopropane core, making it a versatile intermediate for synthesizing bioactive molecules. Its ethyl carboxylate group enhances solubility, a critical factor in drug formulation. Researchers are increasingly exploring its potential in small-molecule drug discovery, particularly for targeting enzyme inhibition and receptor modulation.

The compound's cyclopropane ring is a hotspot in medicinal chemistry due to its ability to improve metabolic stability and bioavailability. Recent studies highlight its relevance in fragment-based drug design, a trending approach in AI-driven drug development. With the rise of computational chemistry tools, 2172490-31-0 has been modeled for molecular docking simulations, addressing user queries like "how to optimize cyclopropane scaffolds for better binding affinity." Its 1-hydroxycyclobutyl group also aligns with the demand for polar functional groups in CNS drug candidates.

From an industrial perspective, ethyl 1-(1-hydroxycyclobutyl)-2-methylcyclopropane-1-carboxylate is synthesized via stereoselective cyclopropanation, a process frequently searched by organic chemists. The compound’s chirality is a key focus, as enantiopure forms are often required for asymmetric synthesis. Manufacturers emphasize green chemistry principles in its production, responding to the global push for sustainable chemical processes. Analytical methods like HPLC and NMR are critical for quality control, topics commonly raised in lab technique forums.

In agrochemical applications, derivatives of 2172490-31-0 show promise as plant growth regulators. Its methylcyclopropane structure mimics natural terpenes, a feature leveraged in biopesticide development. This aligns with the surge in searches for "eco-friendly crop protection solutions." The compound’s carboxylate ester functionality also facilitates prodrug strategies, a technique gaining traction in precision agriculture.

Safety profiles of ethyl 1-(1-hydroxycyclobutyl)-2-methylcyclopropane-1-carboxylate are rigorously documented, with data available on flammability and toxicity thresholds. Regulatory compliance is ensured through REACH and FDA guidelines, addressing concerns from quality assurance professionals. Storage recommendations emphasize moisture-sensitive handling, a practical detail often queried in chemical storage discussions.

The future of CAS 2172490-31-0 lies in its adaptability. As high-throughput screening evolves, this compound’s scaffold diversity positions it as a candidate for library synthesis. Its intersection with machine learning in chemistry (e.g., predicting ADMET properties) reflects broader industry trends. For innovators asking "how to modify cyclobutanol derivatives," this molecule offers a rich template for structure-activity relationship studies.

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